6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C22H29F2N3 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.23295426 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazoles, including compounds with adamantyl groups, involves functionalized side chains and varying substituents, highlighting the versatility of pyrazole chemistry. Grotjahn et al. (2002) demonstrated a flexible synthesis approach for pyrazoles with different functionalized substituents at C3 and C5, starting from coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine. The significance of this research lies in its potential to create ligands by placing a ligating side chain on a ring carbon, facilitating hydrogen bonding depending on the steric environment created by substituents at C5 Grotjahn et al., 2002.
Materials Science and Polymer Chemistry
In the realm of materials science, Kameshima et al. (2002) explored the cationic ring-opening polymerization of a five-membered cyclic thiocarbonate bearing an adamantane moiety. This research underscored the ability to manipulate polymerization processes and material properties through the introduction of bulky adamantane groups, expanding the scope of polymer applications Kameshima et al., 2002.
Biological Applications
The incorporation of adamantyl groups in pyrimidine and pyridine derivatives has shown potential in inducing biological responses, such as tumor necrosis factor-alpha (TNF-alpha) induction. Kazimierczuk et al. (2001) reported that adamantylated compounds, particularly 2-(1-adamantyl)amino-6-methylpyridine, exhibit potent TNF-alpha inducers in murine melanoma cells, suggesting therapeutic applications in cancer treatment Kazimierczuk et al., 2001.
Catalysis
The role of adamantane derivatives in catalysis, particularly in hydroxylation reactions, has been explored. Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes with tridentate 3N ligands, including adamantyl groups, as models for methane monooxygenases. The effect of the capping ligand on the selective hydroxylation of alkanes highlighted the potential of these complexes in mimicking the enzymatic activity of methane monooxygenases, with significant implications for industrial and environmental catalysis Sankaralingam & Palaniandavar, 2014.
Optoelectronics
In optoelectronics, the study of Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, including adamantyl substituents, revealed their potential in mechanoluminescent and efficient white OLEDs. Huang et al. (2013) synthesized Pt(II) complexes showing significant mechanoluminescence, which could be applied in the development of advanced optoelectronic devices Huang et al., 2013.
Properties
IUPAC Name |
6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F2N3/c1-3-4-5-27-21-19(13(2)26-27)17(20(23)24)9-18(25-21)22-10-14-6-15(11-22)8-16(7-14)12-22/h9,14-16,20H,3-8,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJCQBMLQLREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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